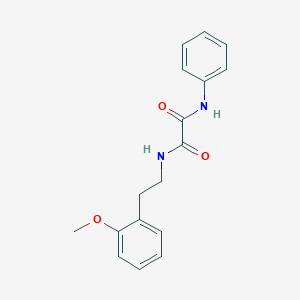

N1-(2-methoxyphenethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-10-6-5-7-13(15)11-12-18-16(20)17(21)19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUUBXZQCFAFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-phenyloxalamide typically involves the reaction of 2-methoxyphenethylamine with oxalyl chloride, followed by the addition of aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Formation of the intermediate: 2-methoxyphenethylamine reacts with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.

Addition of aniline: The intermediate is then reacted with aniline to form N1-(2-methoxyphenethyl)-N2-phenyloxalamide.

Industrial Production Methods

Industrial production of N1-(2-methoxyphenethyl)-N2-phenyloxalamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamide derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of N1-(2-methoxyphenethyl)-N2-phenyloxalamide with key analogs:

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- Methoxy vs. Chloro Substitution : The 2-methoxyphenethyl group in the target compound improves solubility compared to halogenated analogs like GMC-3 (4-chlorophenyl), which may enhance antimicrobial potency but reduce polymer compatibility .

- Symmetry Effects : Ethylene-bis(amide) derivatives (e.g., N1,N1′-(ethane-1,2-diyl)bis(N2-phenyloxalamide)) exhibit superior nucleation efficiency in poly(L-lactide) (PLA) due to symmetric hydrogen bonding, whereas the asymmetric target compound shows moderate crystallization enhancement .

Physicochemical and Functional Properties

Table 2: Comparative Properties of Selected Oxalamides

Key Findings :

- Crystallization : The target compound’s methoxy group facilitates PLA crystal growth by promoting hydrogen bonding, though it is less effective than symmetric bis-amides .

- Synthetic Accessibility : The target compound’s synthesis (72% yield) is comparable to antimicrobial oxalamides like GMC-3, but lower than high-yield pharmacological analogs (e.g., adamantyl derivatives at >90% purity) .

Q & A

Q. What are the optimal synthetic routes for N1-(2-methoxyphenethyl)-N2-phenyloxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-methoxyphenethylamine and aniline derivatives with oxalyl chloride or activated oxalate esters. Key steps include:

- Amide bond formation : Use of oxalyl chloride in anhydrous solvents (e.g., THF or DCM) under inert atmosphere to minimize hydrolysis .

- Purification : Column chromatography or recrystallization to isolate the product. For example, a similar oxalamide compound achieved 35.7% yield via stepwise addition of oxalyl chloride at 0°C, followed by room-temperature stirring .

- Critical parameters : Temperature control during exothermic reactions and moisture-free conditions are essential to avoid side products like hydrolyzed oxalic acid derivatives.

Q. Which spectroscopic and analytical techniques are most effective for characterizing N1-(2-methoxyphenethyl)-N2-phenyloxalamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., in DMSO-d) resolve signals for methoxy, phenyl, and oxalamide protons. For example, H NMR peaks for methoxy groups appear at ~3.7 ppm, while aromatic protons range from 6.8–7.3 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H] for similar oxalamides: 305.1102) .

- XRD or HPLC : Optional for crystalline structure analysis or purity validation (>95%) .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, structurally related oxalamides induced apoptosis via microtubule disruption at IC values of 1–10 µM .

- Enzyme inhibition : Test interactions with kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurements) .

- Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differences in cell culture conditions .

- Impurity analysis : Use LC-MS to confirm compound purity; trace impurities (e.g., unreacted amines) can skew results .

- Orthogonal assays : Validate findings with complementary methods (e.g., flow cytometry for apoptosis vs. Western blotting for caspase activation) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize N1-(2-methoxyphenethyl)-N2-phenyloxalamide?

- Methodological Answer :

- Substituent variation : Modify methoxy or phenyl groups (e.g., replace methoxy with ethoxy or fluorine) to assess impact on potency. For example, fluorinated analogs showed enhanced metabolic stability in pharmacokinetic studies .

- Bioisosteric replacement : Substitute oxalamide with urea or thiourea groups to evaluate binding affinity changes .

- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like β-tubulin or kinase ATP-binding pockets .

Q. What experimental approaches elucidate the mechanism of action for this compound in cancer research?

- Methodological Answer :

- Microscopy : Live-cell imaging to observe microtubule destabilization or mitotic arrest .

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2 or survivin) .

- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Interpretation and Optimization

Q. How can researchers address low solubility issues during in vitro testing?

- Methodological Answer :

- Co-solvent systems : Combine DMSO with cyclodextrins or PEG-400 to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Methodological Answer :

- Yield limitations : Low yields (e.g., 35–50%) due to side reactions; optimize stoichiometry (e.g., 1:1.2 amine-to-oxalyl chloride ratio) .

- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) or use flow microreactors for safer, scalable synthesis .

Tables for Key Data

Table 1 : Comparative Yields of Oxalamide Derivatives

| Compound | Synthetic Route | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| N1-(2-methoxyphenethyl)-N2-phenyloxalamide | Oxalyl chloride coupling | 35.7 | >95 | |

| Fluorinated analog | Microwave-assisted | 62.3 | 98 |

Table 2 : Biological Activity of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.